molecular formula C14H15FO3 B1323803 cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-38-0

cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B1323803
CAS No.: 733740-38-0
M. Wt: 250.26 g/mol
InChI Key: YVXTYSJKOFDFRI-GXSJLCMTSA-N
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Description

cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a fluorinated cyclopentane derivative featuring a ketone-linked 4-fluorophenyl group and a carboxylic acid moiety. Its molecular formula is C₁₄H₁₅FO₃, with a molecular weight of 262.27 g/mol. The compound adopts a cis configuration at the cyclopentane ring, which influences its spatial arrangement and intermolecular interactions. This compound is primarily utilized as a pharmaceutical intermediate or reference standard, with applications in drug discovery and organic synthesis .

Properties

IUPAC Name

(1R,3S)-3-[2-(4-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO3/c15-12-5-3-10(4-6-12)13(16)8-9-1-2-11(7-9)14(17)18/h3-6,9,11H,1-2,7-8H2,(H,17,18)/t9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXTYSJKOFDFRI-GXSJLCMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1CC(=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps including aldol condensation, reduction, and carboxylation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, ring systems, and stereochemistry. Key differences are outlined below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent/Ring Variation Molecular Weight (g/mol) Melting Point (°C) Notable Properties
cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid 4-Fluorophenyl, cyclopentane (cis) 262.27 Not reported High polarity due to fluorine; cis configuration enhances rigidity
cis-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid 3-Iodophenyl 374.19 Not reported Bulkier iodine substituent increases lipophilicity; potential radioimaging applications
trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid 4-Chlorophenyl, trans configuration 266.73 Not reported Trans isomer may reduce steric hindrance; chlorine enhances metabolic stability
cis-3-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid (CAS 732252-83-4) 4-Fluorobenzoyl (direct ketone link) 264.26 Not reported Shorter linkage alters conformation; possible differences in receptor binding
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid Cyclobutane ring, 4-chlorophenyl 210.65 80–82 Smaller ring increases strain; lower molecular weight impacts solubility
cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid 2-Methoxyphenyl 280.31 Not reported Methoxy group improves electron-donating capacity; potential for enhanced stability
cis-3-[2-oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid 4-Trifluoromethylphenyl 300.27 Not reported CF₃ group increases lipophilicity and resistance to oxidation

Key Findings :

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., -F, -Cl, -CF₃): Enhance polarity and metabolic stability. Fluorine’s small size minimizes steric effects while boosting bioavailability .
  • Electron-Donating Groups (e.g., -OCH₃): Improve solubility in aqueous media but may reduce membrane permeability .

Ring System Variations :

  • Cyclopentane vs. Cyclobutane : Cyclopentane’s larger ring reduces angle strain compared to cyclobutane, enhancing conformational flexibility and stability .
  • Cis vs. Trans Isomers : The cis configuration in the target compound imposes spatial constraints that may favor specific binding interactions in biological systems .

Synthetic Pathways: Many analogs are synthesized via Friedel-Crafts acylation or Michael addition, as seen in 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids . The target compound’s synthesis likely involves ketone formation via nucleophilic acyl substitution or similar methods .

Safety and Handling :

  • Similar to other carboxylic acid derivatives, the compound requires precautions against skin/eye contact and inhalation. Safety data sheets (SDS) recommend PPE and proper ventilation .

Biological Activity

cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (CAS Number: 733740-38-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C14H15FO3
  • Molecular Weight : 250.27 g/mol
  • Structure : The compound consists of a cyclopentane ring substituted with a fluorophenyl group and a carboxylic acid functional group, which influences its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the fluorine atom in the para position of the phenyl ring enhances its lipophilicity and may influence its binding affinity to target proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including cholinesterases and cyclooxygenases. Enzyme inhibition is a common mechanism for compounds intended to modulate biochemical pathways related to diseases such as Alzheimer's and inflammation.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which are crucial for mitigating oxidative stress in cells.

In Vitro Studies

A study evaluated the inhibitory effects of several derivatives, including those similar to this compound, against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated:

  • IC50 Values :
    • AChE: 19.2 μM
    • BChE: 13.2 μM

These findings suggest moderate inhibitory activity, which is critical for developing therapeutic agents targeting neurodegenerative diseases .

Docking Studies

Molecular docking studies have revealed that the compound interacts with key residues in target enzymes via hydrogen bonding and hydrophobic interactions. The presence of the electron-withdrawing fluorine atom enhances these interactions, potentially increasing biological activity .

Comparative Analysis of Biological Activity

CompoundTarget EnzymeIC50 (μM)Biological Activity
This compoundAChE19.2Moderate Inhibition
Other Fluorinated CompoundsBChE13.2Moderate Inhibition

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